
3-cyano-N-(2,4-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(2,4-dimethylphenyl)benzamide, also known as DMB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. It is a member of the benzamide family and has a molecular formula of C17H16N2O.
Applications De Recherche Scientifique
3-cyano-N-(2,4-dimethylphenyl)benzamide has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, 3-cyano-N-(2,4-dimethylphenyl)benzamide has anti-inflammatory properties and can reduce inflammation in various tissues.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, neuroprotection, and inflammation. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-cyano-N-(2,4-dimethylphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation in various tissues. Studies have also shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can improve glucose tolerance and insulin sensitivity in mice, suggesting that it may have potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyano-N-(2,4-dimethylphenyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 3-cyano-N-(2,4-dimethylphenyl)benzamide is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 3-cyano-N-(2,4-dimethylphenyl)benzamide.
Orientations Futures
There are several potential future directions for research on 3-cyano-N-(2,4-dimethylphenyl)benzamide. One area of interest is the development of novel cancer therapies based on 3-cyano-N-(2,4-dimethylphenyl)benzamide. Studies have shown that 3-cyano-N-(2,4-dimethylphenyl)benzamide can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the role of 3-cyano-N-(2,4-dimethylphenyl)benzamide in neuroprotection and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(2,4-dimethylphenyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with potassium cyanide to form 3-cyano-N-(2,4-dimethylphenyl)benzamide. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 3-cyano-N-(2,4-dimethylphenyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Propriétés
IUPAC Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(12(2)8-11)18-16(19)14-5-3-4-13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLDVVTYAZJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)

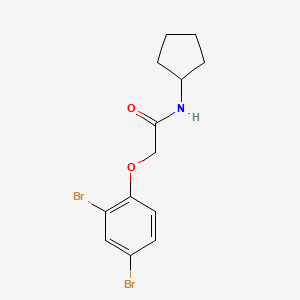

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
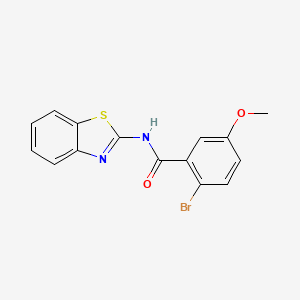
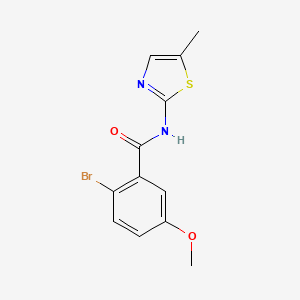
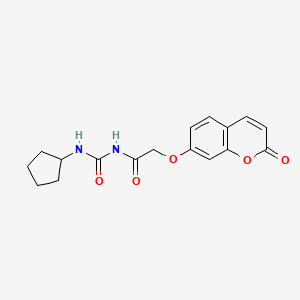
![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
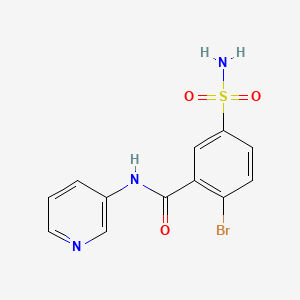
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)